L319

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

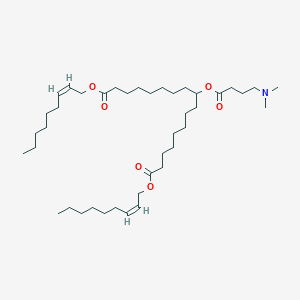

bis[(Z)-non-2-enyl] 9-[4-(dimethylamino)butanoyloxy]heptadecanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H75NO6/c1-5-7-9-11-13-21-27-36-46-39(43)32-25-19-15-17-23-30-38(48-41(45)34-29-35-42(3)4)31-24-18-16-20-26-33-40(44)47-37-28-22-14-12-10-8-6-2/h21-22,27-28,38H,5-20,23-26,29-37H2,1-4H3/b27-21-,28-22- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNMJYUPWDTKJB-ZDSKVHJSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCOC(=O)CCCCCCCC(CCCCCCCC(=O)OCC=CCCCCCC)OC(=O)CCCN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\COC(=O)CCCCCCCC(OC(=O)CCCN(C)C)CCCCCCCC(=O)OC/C=C\CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H75NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L319 Ionizable Lipid: A Comprehensive Technical Guide for Researchers

Introduction

The advent of RNA-based therapeutics, including siRNA and mRNA, has revolutionized the landscape of modern medicine. The clinical success of these modalities is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic RNA delivery, owing to their ability to protect the nucleic acid payload from degradation and facilitate its delivery into target cells. At the heart of these LNPs are ionizable cationic lipids, a class of molecules engineered to be neutral at physiological pH and become positively charged in the acidic environment of the endosome, thereby triggering the release of the RNA cargo into the cytoplasm.

L319 is a novel, biodegradable ionizable lipid that has demonstrated significant promise in preclinical studies for the systemic delivery of RNAi therapeutics.[1][2] Its unique chemical structure, featuring ester bonds, confers biodegradability, leading to rapid elimination from tissues and an improved safety profile.[1] This technical guide provides an in-depth overview of this compound, including its chemical properties, formulation into LNPs, mechanism of action, and relevant experimental protocols.

Core Concepts: The this compound Ionizable Lipid

This compound, chemically known as Di((Z)-non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate, is a key component in the next generation of biodegradable LNPs.[3] Its structure is designed to provide a balance of potency and safety, crucial for the development of RNA therapeutics.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The pKa of an ionizable lipid is a critical parameter that governs its ionization state at different pH values, which is fundamental to its function in LNP formulation and intracellular delivery.[2][4]

| Property | Value | Reference |

| Chemical Name | Di((Z)-non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate | [3] |

| Synonyms | O-8670 | [2] |

| CAS Number | 1351586-50-9 | [3] |

| Molecular Formula | C41H75NO6 | [2] |

| Molecular Weight | 678.1 g/mol | [2] |

| pKa | 6.38 | [2] |

| Key Structural Features | Tertiary amine head group, two unsaturated lipid tails, ester linkages | [4] |

Mechanism of Action: pH-Dependent Endosomal Escape

The efficacy of this compound-containing LNPs stems from their pH-responsive nature.[4] At the neutral pH of the bloodstream (pH ~7.4), the tertiary amine of this compound is largely deprotonated, rendering the LNP surface relatively neutral. This neutrality minimizes non-specific interactions with blood components and reduces toxicity.[4]

Upon cellular uptake via endocytosis, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops to approximately 5.5-6.5.[4] In this acidic environment, the tertiary amine of this compound becomes protonated, leading to a net positive charge on the LNP. This charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the RNA payload into the cytoplasm. This process is often referred to as endosomal escape.

Two primary models have been proposed for this endosomal escape:

-

Proton Sponge Effect: The buffering capacity of the ionizable lipid leads to an influx of protons into the endosome, followed by an influx of chloride ions and water to maintain charge neutrality, ultimately causing osmotic swelling and rupture of the endosome.

-

Phase Transition: The interaction between the positively charged LNP and the anionic lipids of the endosomal membrane can induce a transition from a bilayer to a non-bilayer (hexagonal) phase, creating transient pores through which the RNA can escape.

The biodegradability of this compound is attributed to the ester bonds in its structure, which can be hydrolyzed by intracellular esterases. This leads to the breakdown of the lipid into smaller, more easily cleared components, reducing the potential for lipid accumulation and associated long-term toxicity.

LNP Formulation with this compound

The formulation of LNPs is a critical step that determines their size, stability, and in vivo performance. A typical LNP formulation incorporating this compound consists of four key components:

-

Ionizable Cationic Lipid (this compound): Facilitates RNA encapsulation and endosomal escape.

-

Helper Lipid (DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine): A phospholipid that provides structural stability to the LNP.

-

Cholesterol: Another structural lipid that modulates membrane fluidity and stability.

-

PEG-Lipid (PEG-DMG - 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]): A polyethylene glycol-conjugated lipid that controls particle size during formation and provides a hydrophilic shield to reduce opsonization and clearance in vivo.

Quantitative Formulation Parameters

The following table summarizes the key quantitative parameters for a standard this compound-based LNP formulation for siRNA delivery.[1]

| Parameter | Value |

| Molar Ratio (this compound:DSPC:Chol:PEG-DMG) | 55:10:32.5:2.5 |

| Lipid Nitrogen to siRNA Phosphate Ratio (N:P Ratio) | 3 |

| Total Lipid to siRNA Weight Ratio | ~10:1 |

In Vivo Performance

This compound-formulated LNPs have demonstrated robust in vivo efficacy in preclinical models, highlighting their potential for therapeutic applications.

Efficacy in Rodents and Non-Human Primates

The table below summarizes key in vivo efficacy data for this compound-LNPs.

| Species | Target Gene | Dose | Silencing Efficacy | Reference |

| Mouse | Factor VII | 0.1, 0.3, 1.0 mg/kg (single IV) | >95% at 1.0 mg/kg | [1] |

| NHP | TTR | 0.3 mg/kg (single IV) | ~70% | [1] |

Toxicology in Rats

A single-dose toxicology study in rats was conducted to assess the safety profile of this compound-based LNPs.

| Species | Doses Administered (single IV) | Key Findings | Reference |

| Rat | 1, 3, 5, and 10 mg/kg | Well-tolerated with no adverse effects observed. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of an this compound-like ionizable lipid and the formulation of this compound-LNPs.

Representative Synthesis of an this compound-like Ionizable Lipid

Disclaimer: The exact synthesis protocol for this compound is proprietary. The following is a representative protocol for the synthesis of a structurally similar ionizable lipid with a tertiary amine headgroup and ester-linked tails, based on common organic chemistry principles.

Step 1: Synthesis of the Dicarboxylic Acid Linker

-

Heptadecanedioic acid is reacted with an activating agent such as thionyl chloride or oxalyl chloride in an anhydrous solvent (e.g., dichloromethane) to form the diacyl chloride.

-

The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at room temperature.

-

The solvent and excess activating agent are removed under reduced pressure to yield the crude diacyl chloride, which is used in the next step without further purification.

Step 2: Esterification with Unsaturated Alcohols

-

The diacyl chloride is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled in an ice bath.

-

A solution of (Z)-non-2-en-1-ol and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent is added dropwise to the diacyl chloride solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting diester is purified by column chromatography on silica gel.

Step 3: Synthesis of the Amino Alcohol Headgroup

-

4-(Dimethylamino)butanoic acid hydrochloride is reduced using a suitable reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether).

-

The reaction is performed under an inert atmosphere and at a controlled temperature (typically starting at 0 °C and then refluxing).

-

After the reaction is complete, it is carefully quenched with water and a sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield 4-(dimethylamino)butan-1-ol.

Step 4: Final Esterification to Yield the Ionizable Lipid

-

The diester from Step 2 is reacted with 4-(dimethylamino)butan-1-ol from Step 3 in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent.

-

The reaction is carried out at room temperature for several hours.

-

The urea byproduct is filtered off, and the filtrate is washed, dried, and concentrated.

-

The final product, the this compound-like ionizable lipid, is purified by column chromatography.

LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of this compound-LNPs encapsulating siRNA using a microfluidic mixing device.

1. Preparation of Solutions:

-

Lipid Solution (in Ethanol):

-

Prepare stock solutions of this compound, DSPC, cholesterol, and PEG-DMG in absolute ethanol.

-

In a sterile glass vial, combine the appropriate volumes of each stock solution to achieve the desired molar ratio (55:10:32.5:2.5).

-

Add additional ethanol to reach the final desired total lipid concentration (e.g., 10-20 mg/mL).

-

Vortex briefly to ensure complete mixing.

-

-

siRNA Solution (in Aqueous Buffer):

-

Dilute the stock siRNA solution in a low pH buffer, such as 10 mM citrate buffer at pH 4.0, to the desired concentration. The final concentration will depend on the target lipid to siRNA ratio.

-

2. Microfluidic Mixing:

-

Set up the microfluidic mixing system (e.g., a NanoAssemblr™ platform) according to the manufacturer's instructions.

-

Load the lipid-in-ethanol solution into one syringe and the siRNA-in-buffer solution into another syringe.

-

Set the flow rates for the two syringes to achieve the desired mixing ratio (typically 3:1 aqueous to ethanol).

-

Initiate the mixing process. The rapid mixing of the two streams within the microfluidic cartridge induces the self-assembly of the LNPs.

-

Collect the resulting LNP dispersion from the outlet of the cartridge.

3. Downstream Processing:

-

Dialysis/Tangential Flow Filtration (TFF): The collected LNP dispersion is typically dialyzed or subjected to TFF against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and unencapsulated siRNA. This step also raises the pH to neutralize the surface charge of the LNPs.

-

Concentration: The LNP solution can be concentrated to the desired final concentration using centrifugal filter units or TFF.

-

Sterile Filtration: The final LNP formulation is passed through a 0.22 µm sterile filter.

4. Characterization:

-

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

-

Encapsulation Efficiency: Determined by quantifying the amount of siRNA inside the LNPs versus the total amount of siRNA. This is often done using a fluorescent dye-based assay (e.g., RiboGreen™ assay) before and after lysing the LNPs with a detergent.

-

Zeta Potential: Measured to assess the surface charge of the LNPs.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows associated with this compound-LNP technology.

This compound-LNP Endosomal Escape Pathway

Caption: Cellular uptake and endosomal escape of this compound-LNPs.

LNP Formulation Experimental Workflow

Caption: Workflow for this compound-LNP formulation.

Biodegradability of this compound

Caption: Enzymatic biodegradation of this compound.

Conclusion

The ionizable lipid this compound represents a significant advancement in the field of RNA delivery. Its biodegradable nature, combined with its pH-responsive mechanism for efficient endosomal escape, addresses key challenges of safety and efficacy that have historically hindered the clinical translation of RNA therapeutics. The data presented in this guide underscore the potential of this compound as a critical component in the development of next-generation LNP-based medicines. Further research and clinical development will continue to elucidate the full therapeutic potential of this promising delivery vehicle.

References

- 1. pnas.org [pnas.org]

- 2. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Image-based analysis of lipid nanoparticle-mediated siRNA delivery, intracellular trafficking and endosomal escape. - DZNEPUB [pub.dzne.de]

L319 Lipid: A Technical Guide to its Mechanism of Action in RNAi Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ionizable lipid L319, focusing on its core mechanism of action in the systemic delivery of RNA interference (RNAi) therapeutics. This compound is a biodegradable lipidoid designed for the formulation of lipid nanoparticles (LNPs) that encapsulate and deliver short interfering RNAs (siRNAs) to target cells. Its unique properties facilitate endosomal escape, a critical step for the therapeutic efficacy of RNA-based drugs.

Core Mechanism of Action

This compound is an ionizable cationic lipidoid, chemically identified as Di((Z)-non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate.[1] Its mechanism of action is centered around its role within a four-component lipid nanoparticle formulation. These LNPs are engineered to be stable at physiological pH and to become positively charged within the acidic environment of the endosome. This pH-dependent charge transition is crucial for the intracellular delivery of the siRNA payload.

The proposed mechanism unfolds as follows:

-

Encapsulation and Systemic Circulation: this compound, in combination with other lipids, forms LNPs that encapsulate negatively charged siRNA molecules. This formulation protects the siRNA from degradation by nucleases in the bloodstream and facilitates systemic circulation.

-

Cellular Uptake: The LNPs are taken up by target cells, primarily hepatocytes, through a process that can be mediated by apolipoprotein E (ApoE) binding to the LNP surface.[2]

-

Endosomal Acidification and Cationic Transition: Once inside the cell, the LNPs are trafficked into endosomes. As the endosome matures, its internal pH drops. The ionizable nature of this compound, with a pKa of 6.38, allows it to become protonated and thus positively charged in this acidic environment.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound-containing LNPs and a general experimental workflow for their evaluation.

Caption: Proposed signaling pathway of this compound-LNP mediated siRNA delivery.

Caption: General experimental workflow for this compound-LNP evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound lipid nanoparticles.

Table 1: this compound-LNP Formulation and Physicochemical Properties

| Component | Molar Ratio (%) | Function |

| This compound | 55 | Ionizable Cationic Lipid |

| DSPC (Distearoylphosphatidylcholine) | 10 | Helper Lipid |

| Cholesterol | 32.5 | Stability |

| PEG-DMG | 2.5 | PEGylated Lipid (Stealth) |

| Property | Value | Method |

| pKa | 6.38 | TNS Titration Assay |

Data sourced from Maier et al., 2013.[5]

Table 2: In Vivo Efficacy in Mouse Factor VII Silencing Model

| Dose (mg/kg) | Factor VII Silencing (%) | Time Point |

| 0.01 | ~75 | 48 hours post-administration |

| 0.03 | >75 | 48 hours post-administration |

| 0.1 | >90 | 48 hours post-administration |

Data represents group mean values.[5]

Table 3: Rat Toxicology Study Overview

| Parameter | Details |

| Animal Model | Male Sprague-Dawley rats |

| Doses | 0, 1, 3, 5, and 10 mg/kg |

| Administration Route | Single intravenous bolus injection |

| Blood Collection | 24 hours post-dose |

| Termination | 72 hours post-dose |

| Outcome | Well tolerated up to 10 mg/kg |

Data sourced from Maier et al., 2013.[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound lipid nanoparticles, based on published information.

LNP Formulation via Spontaneous Vesicle Formation

This protocol describes the preparation of this compound-containing lipid nanoparticles.

Materials:

-

Ionizable lipid this compound

-

Distearoylphosphatidylcholine (DSPC)

-

Cholesterol

-

PEG-DMG

-

siRNA

-

10 mmol/l Citrate buffer, pH 4.0

-

Ethanol

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Lipid Stock Preparation:

-

Dissolve this compound, DSPC, cholesterol, and PEG-DMG in ethanol at the required concentrations to achieve a final molar ratio of 55:10:32.5:2.5.

-

-

siRNA Solution Preparation:

-

Dilute the siRNA stock to approximately 1 mg/ml in 10 mmol/l citrate buffer (pH 4.0).

-

-

LNP Formation:

-

The lipids solubilized in ethanol are mixed with the siRNA solution. This is a spontaneous vesicle formation process, likely involving rapid mixing (e.g., using a microfluidic device or T-junction mixer) to induce nanoprecipitation and self-assembly of the LNPs.

-

The lipid nitrogen to siRNA phosphate ratio is maintained at 3, which corresponds to a total lipid to siRNA weight ratio of approximately 10:1.[5]

-

-

Buffer Exchange and Concentration:

-

The resulting LNP suspension is then subjected to dialysis against PBS (pH 7.4) to remove the ethanol and raise the pH, resulting in a stable, neutral-charged LNP formulation ready for in vivo use.

-

In Vivo Mouse Factor VII Silencing Study

This protocol outlines the in vivo evaluation of this compound-LNP efficacy.

Materials:

-

This compound-LNP encapsulating Factor VII-targeting siRNA

-

Phosphate-buffered saline (PBS)

-

Female C57BL/6 mice (6-8 weeks old)

Procedure:

-

Animal Acclimatization:

-

Acclimatize mice for at least one week prior to the experiment with access to food and water ad libitum.

-

-

Dose Preparation:

-

Dilute the this compound-LNP stock with PBS to achieve the final desired concentrations for intravenous injection (0.01, 0.03, and 0.1 mg/kg).

-

-

Administration:

-

Administer a single intravenous bolus injection of the LNP formulation into the tail vein of the mice. A control group receives a PBS injection.

-

-

Serum Collection:

-

At 48 hours post-administration, collect blood from the mice via a suitable method (e.g., retro-orbital bleed or cardiac puncture under terminal anesthesia).

-

Process the blood to obtain serum.

-

-

Factor VII Protein Activity Assay:

-

Analyze the serum samples for Factor VII protein activity using a commercially available chromogenic assay.

-

Calculate the percentage of Factor VII silencing relative to the PBS-treated control group.

-

Rat Toxicology Study

This protocol provides an overview of the safety evaluation of this compound-LNPs in rats.

Materials:

-

This compound-LNP encapsulating a luciferase-targeting siRNA (or other non-targeting siRNA)

-

Male Sprague-Dawley rats (8 weeks old)

Procedure:

-

Animal Acclimatization:

-

Acclimatize rats for an appropriate period before the study.

-

-

Dose Administration:

-

Administer a single intravenous bolus injection of the this compound-LNP formulation at doses of 0, 1, 3, 5, and 10 mg/kg (with 5 animals per group). The dose volume is typically 5 ml/kg.[5]

-

-

Blood Collection and Analysis:

-

At 24 hours post-dose, collect blood from the jugular vein of conscious animals.

-

Process the blood to serum and perform clinical chemistry analysis to assess liver function (e.g., ALT, AST levels) and other relevant parameters.

-

-

Postmortem Evaluation:

-

At 72 hours post-dose, euthanize all animals for a full postmortem evaluation, including organ weight measurements and histopathological examination of key tissues.

-

References

- 1. Biodegradable lipids enabling rapidly eliminated lipid nanoparticles for systemic delivery of RNAi therapeutics PMID: 23799535 | MCE [medchemexpress.cn]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

An In-depth Technical Guide to the Ionizable Lipid L319 for Drug Delivery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

L319 is a novel, biodegradable, ionizable cationic lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the systemic delivery of RNA therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA).[1] Its structure is engineered to facilitate efficient encapsulation of nucleic acids, promote endosomal escape into the cytoplasm of target cells, and ensure rapid elimination from the body, thereby offering a favorable safety profile. This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Core Structure and Chemical Properties

This compound, chemically known as Di((Z)-Non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate, is characterized by a central scaffold containing two ester linkages and a tertiary amine headgroup.[2][3] This unique structure imparts both biodegradability and a pH-responsive charge, which are crucial for its function in drug delivery.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Di((Z)-Non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate | [2][3] |

| Synonyms | O-8670, Lipid 319, RV-92 | [1] |

| CAS Number | 1351586-50-9 | [1] |

| Molecular Formula | C41H75NO6 | [1] |

| Molecular Weight | 678.05 g/mol | [1] |

| pKa | 6.38 | N/A |

Synthesis of this compound

Role in Lipid Nanoparticle (LNP) Formulation and Drug Delivery

This compound is a key component in multi-component LNP formulations designed to encapsulate and deliver nucleic acid payloads. These LNPs are typically composed of:

-

Ionizable Cationic Lipid (this compound): Facilitates nucleic acid encapsulation and endosomal escape.

-

Phospholipid (e.g., DSPC): Provides structural stability to the nanoparticle.

-

Cholesterol: Enhances LNP stability and promotes membrane fusion.

-

PEG-lipid (e.g., DMG-PEG2000): Prevents aggregation and reduces immunogenicity.

LNP Formulation Protocol (General)

A common method for preparing this compound-containing LNPs is through microfluidic mixing. This technique allows for the rapid and controlled mixing of a lipid mixture in an organic solvent (e.g., ethanol) with an aqueous solution of the nucleic acid cargo at an acidic pH.

Experimental Workflow for LNP Formulation:

Caption: General workflow for this compound-LNP formulation using microfluidic mixing.

Mechanism of Endosomal Escape

The ability of this compound-LNPs to deliver their cargo into the cytoplasm is dependent on their pH-responsive nature. This process is a critical step in overcoming the endosomal barrier.

Signaling Pathway of LNP Endosomal Escape:

Caption: Mechanism of this compound-LNP mediated endosomal escape.

Upon endocytosis, the LNP is trafficked into the endosomal pathway where the pH progressively decreases. The tertiary amine of this compound becomes protonated in this acidic environment, leading to a net positive charge on the LNP. This charged particle then interacts with the anionic lipids of the endosomal membrane, causing membrane destabilization and subsequent release of the nucleic acid payload into the cytoplasm.[1][4][5]

In Vivo Performance and Experimental Protocols

The efficacy and safety of this compound-LNPs have been evaluated in preclinical models, primarily through the assessment of gene silencing, pharmacokinetics, and tolerability.

In Vivo Gene Silencing (Factor VII Knockdown)

A common in vivo model to assess the hepatic delivery of siRNA-LNPs is the measurement of serum Factor VII levels in mice. Factor VII is a coagulation protein produced in the liver, and its reduction serves as a robust biomarker for liver-targeted gene silencing.[6][7][8][9]

Experimental Protocol: In Vivo Factor VII Silencing Assay

-

Animal Model: C57BL/6 mice are typically used.

-

LNP Administration: this compound-LNPs encapsulating siRNA targeting Factor VII are administered intravenously (IV) via the tail vein. A typical dose is around 1.0 mg/kg of siRNA.[10]

-

Sample Collection: Blood samples are collected at 48 or 72 hours post-injection.[10]

-

Analysis: Serum is isolated, and Factor VII protein levels are quantified using a chromogenic assay or an ELISA kit according to the manufacturer's instructions.

-

Data Normalization: Factor VII levels in treated mice are compared to those in mice treated with a negative control siRNA or saline.

Quantitative Data: Factor VII Silencing in Mice

| Formulation | siRNA Dose (mg/kg) | Time Point (hours) | Factor VII Silencing (%) |

| This compound-LNP | 0.03 | 48 | ~90% |

| Control LNP (non-targeting siRNA) | 0.03 | 48 | No significant silencing |

Note: This data is representative and compiled from findings suggesting high potency at low doses.[9]

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound-LNPs. These studies typically involve measuring the concentration of the lipid components and the nucleic acid payload in various tissues and plasma over time.

Experimental Protocol: Pharmacokinetic Study in Mice

-

Animal Model: C57BL/6 mice.

-

LNP Administration: A single IV dose of this compound-LNPs is administered. The lipid components or the siRNA can be radiolabeled (e.g., with 14C or 3H) or fluorescently labeled to facilitate detection.

-

Sample Collection: Blood, liver, spleen, and other relevant tissues are collected at various time points (e.g., 0.25, 1, 4, 8, 24, 48, 72 hours) post-injection.

-

Analysis: Lipid concentrations are determined using liquid chromatography-mass spectrometry (LC-MS). Radioactivity is measured using a scintillation counter.

-

Pharmacokinetic Parameters: Key parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) are calculated.

Quantitative Data: Pharmacokinetics of this compound in Mice

| Tissue | Cmax (µg/g) | t1/2 (hours) |

| Plasma | ~10 | < 1 |

| Liver | ~50 | ~1-2 |

| Spleen | ~20 | ~2-4 |

Note: This table represents typical pharmacokinetic profiles observed for LNP systems, highlighting rapid clearance from plasma and transient accumulation in the liver and spleen.

Tolerability Studies

Assessing the safety and tolerability of this compound-LNPs is crucial for their clinical translation. These studies involve monitoring for adverse effects and changes in clinical chemistry parameters following administration.

Experimental Protocol: Tolerability Study in Rats

-

Animal Model: Sprague-Dawley rats.

-

LNP Administration: Single IV bolus injections at escalating doses (e.g., 1, 3, 5, 10 mg/kg).

-

Monitoring: Animals are observed for clinical signs of toxicity. Body weight is monitored throughout the study.

-

Blood Analysis: Blood samples are collected at 24 and 72 hours post-dose to measure serum chemistry parameters, including liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine).

-

Histopathology: At the end of the study, major organs (liver, spleen, kidneys, etc.) are collected for histopathological examination to assess for any tissue damage.

Quantitative Data: Tolerability of this compound-LNPs in Rats

| Dose (mg/kg) | Body Weight Change | Serum ALT/AST Levels | Histopathological Findings |

| Up to 10 | No significant change | Within normal limits | No significant abnormalities |

Note: this compound-LNPs are generally well-tolerated at doses effective for gene silencing.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its biodegradable nature, coupled with its pH-responsive charge, enables the formulation of potent and well-tolerated LNPs for in vivo applications. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to harness the therapeutic potential of RNA-based medicines. Further research into the structure-activity relationships of ionizable lipids will continue to drive the development of even more effective and safer delivery systems for the next generation of genetic drugs.

References

- 1. youtube.com [youtube.com]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. test.pure.manchester.ac.uk [test.pure.manchester.ac.uk]

- 6. The in Vitro – in Vivo Translation of Lipid Nanoparticles for Hepatocellular siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.st [2024.sci-hub.st]

- 10. researchgate.net [researchgate.net]

L319 Lipid: A Technical Deep Dive into pKa and its Pivotal Role in Nucleic Acid Delivery

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the ionizable lipid L319, focusing on its pKa and the profound implications for the design and efficacy of lipid nanoparticle (LNP)-based nucleic acid delivery systems. This compound, a biodegradable lipid, has emerged as a critical component in the formulation of LNPs for the delivery of siRNA and mRNA therapeutics. Its precise physicochemical properties, particularly its acid dissociation constant (pKa), are central to its function and success in mediating potent and safe gene delivery.

The Significance of pKa in Ionizable Lipids

The pKa of an ionizable lipid is the pH at which 50% of the lipid molecules are in their ionized (protonated) state. This property is a linchpin for the successful delivery of nucleic acid payloads. For effective delivery, an ionizable lipid should be largely neutral at physiological pH (around 7.4) to minimize toxicity and non-specific interactions in the bloodstream. However, it must become positively charged in the acidic environment of the endosome (pH 5.0-6.5) to facilitate the release of the encapsulated nucleic acids into the cytoplasm. The optimal pKa for ionizable lipids used in RNA delivery generally falls within the range of 6.0 to 7.0.

This compound: Physicochemical Properties

This compound is an ionizable cationic lipid with a reported pKa of 6.38 .[1][2][3] This places it squarely within the optimal range for efficient endosomal escape and subsequent cytoplasmic delivery of RNA. Its biodegradability is another key feature, contributing to a favorable safety profile and rapid elimination from the body.[2][3]

Comparative Analysis of Ionizable Lipid pKa

To contextualize the properties of this compound, the following table summarizes the pKa values of several notable ionizable lipids used in LNP formulations.

| Ionizable Lipid | pKa Value | Key Applications |

| This compound | 6.38 [1][2][3] | siRNA, mRNA delivery |

| DLin-MC3-DMA | 6.44 | siRNA delivery (Onpattro®) |

| SM-102 | 6.68 | mRNA vaccine delivery (Moderna COVID-19 vaccine) |

| ALC-0315 | ~6.1 | mRNA vaccine delivery (Pfizer-BioNTech COVID-19 vaccine) |

| cKK-E12 | Not specified | Used in combination with other ionizable lipids |

| C12-200 | 6.96 | siRNA delivery |

The Mechanism of pKa-Dependent Endosomal Escape

The precise pKa of this compound is critical for its mechanism of action. The following diagram illustrates the process of LNP uptake and endosomal escape, driven by the pH-responsive nature of the ionizable lipid.

At physiological pH, this compound in the LNP is predominantly neutral, ensuring stability in circulation. Upon cellular uptake via endocytosis, the endosome matures and its internal pH drops. This acidic environment leads to the protonation of this compound's tertiary amine, conferring a positive charge to the lipid and, consequently, the LNP. This charge reversal promotes electrostatic interactions with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the eventual release of the nucleic acid payload into the cytoplasm.

Experimental Protocols

Determination of this compound pKa

The pKa of ionizable lipids like this compound is a critical quality attribute that must be experimentally verified. Two common methods are potentiometric titration and fluorescence-based assays, such as the TNS (2-(p-toluidino)-naphthalene-6-sulfonic acid) assay.

1. Potentiometric Titration Protocol

This method involves the direct measurement of pH as a function of the addition of a titrant (an acid or a base) to a solution of the lipid.

-

Materials:

-

This compound lipid

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Reaction vessel

-

Nitrogen gas source

-

-

Procedure:

-

Prepare a 1 mM solution of this compound in a suitable solvent.

-

Acidify the solution to a pH of approximately 2.0 with 0.1 M HCl.

-

Maintain a constant ionic strength by adding KCl to a final concentration of 0.15 M.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide.

-

Place the reaction vessel on a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution by adding small, precise volumes of 0.1 M NaOH.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.0.

-

The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of NaOH added).

-

2. TNS Fluorescence Assay Protocol

This assay utilizes the fluorescent probe TNS, which exhibits increased fluorescence in a non-polar environment, such as when it partitions into the core of a lipid nanoparticle. The fluorescence intensity is dependent on the surface charge of the LNP, which in turn is a function of the pH and the pKa of the ionizable lipid.

-

Materials:

-

This compound-containing LNPs (formulated without nucleic acid)

-

TNS stock solution (e.g., 300 µM in DMSO)

-

A series of buffers with pH values ranging from 3.0 to 10.0

-

Fluorescence plate reader

-

Black 96-well plates

-

-

Procedure:

-

Prepare a series of buffer solutions covering the desired pH range (e.g., citrate, phosphate, and borate buffers).

-

Dilute the blank LNP formulation in each of the buffer solutions in the wells of a black 96-well plate.

-

Add the TNS stock solution to each well to a final concentration of approximately 6 µM.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of ~325 nm and an emission wavelength of ~450 nm.

-

Plot the fluorescence intensity as a function of pH.

-

The pKa is determined as the pH at which 50% of the maximum fluorescence is observed, which corresponds to the point of half-maximal protonation of the ionizable lipid.

-

LNP Formulation with this compound

A standard method for formulating this compound-containing LNPs involves microfluidic mixing, which allows for rapid and controlled self-assembly of the nanoparticles.

-

Lipid Composition: A common molar ratio for the lipid components is:

-

Ionizable Lipid (this compound): 50 mol%

-

Helper Phospholipid (e.g., DSPC): 10 mol%

-

Cholesterol: 38.5 mol%

-

PEG-Lipid (e.g., DMG-PEG 2000): 1.5 mol%

-

-

Procedure:

-

The lipid mixture is dissolved in an organic solvent, typically ethanol.

-

The nucleic acid payload (siRNA or mRNA) is dissolved in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

-

The two solutions are rapidly mixed using a microfluidic device (e.g., a staggered herringbone micromixer). The rapid change in solvent polarity triggers the self-assembly of the lipids around the nucleic acid, forming the LNP core.

-

The resulting LNP suspension is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a stable, neutral-surfaced LNP dispersion.

-

Workflow for Ionizable Lipid Screening and Selection

The discovery and optimization of novel ionizable lipids like this compound is a systematic process. The following diagram outlines a typical workflow for the screening and selection of new ionizable lipids for in vivo nucleic acid delivery.

This structured approach, combining high-throughput synthesis with systematic in vitro and in vivo evaluation, enables the identification of ionizable lipids with optimal pKa, potency, and safety profiles for clinical translation. The strategic combination of this compound with other lipids, such as cKK-E12, has also been shown to enhance the performance of LNP formulations, highlighting the importance of formulation optimization.

Conclusion

The ionizable lipid this compound, with its precisely tuned pKa of 6.38, represents a significant advancement in the field of nucleic acid delivery. Its pH-responsive behavior is the cornerstone of its ability to safely and effectively transport RNA therapeutics into the cytoplasm of target cells. A thorough understanding of its physicochemical properties, coupled with robust experimental methodologies for its characterization and formulation, is paramount for the continued development of next-generation LNP-based medicines. This technical guide provides a foundational resource for researchers and drug developers working to harness the full potential of ionizable lipids like this compound in creating transformative therapies.

References

The Discovery and Development of L319: A Biodegradable Ionizable Lipid for RNA Delivery

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L319 is a novel, biodegradable ionizable lipid developed for the systemic delivery of RNA therapeutics, particularly small interfering RNA (siRNA). Its design incorporates ester functionalities within its lipid tails, rendering it susceptible to hydrolysis by endogenous esterases. This biodegradability leads to rapid elimination from the body, significantly improving its safety profile compared to non-biodegradable cationic lipids. When formulated into lipid nanoparticles (LNPs), this compound demonstrates potent, dose-dependent gene silencing in preclinical models, including mice, rats, and non-human primates, with a therapeutic index that is orders of magnitude greater than its efficacious dose. This document provides a comprehensive overview of the discovery, development, and key experimental data related to the this compound lipid.

Introduction: The Need for Biodegradable Delivery Vehicles

The therapeutic potential of RNA interference (RNAi) has been long recognized, but its clinical translation has been hampered by the challenge of safe and effective delivery of siRNA to target tissues. Lipid nanoparticles have emerged as a leading platform for siRNA delivery. Early generation LNPs often utilized cationic lipids that, while effective at encapsulating negatively charged siRNA and facilitating endosomal escape, were associated with toxicity due to their persistence in the body. This challenge spurred the development of next-generation ionizable lipids with a pKa that allows for a neutral charge at physiological pH and a positive charge in the acidic environment of the endosome, improving their safety profile.

The development of this compound represents a further advancement, introducing biodegradability into the design of ionizable lipids. The core innovation of this compound lies in the incorporation of ester bonds within its hydrophobic alkyl chains.[1] These ester linkages are designed to be cleaved by ubiquitous esterase enzymes in the body, breaking down the lipid into smaller, more readily excretable fragments.[2] This rapid elimination from plasma and tissues significantly enhances the tolerability of the LNP formulation.[2]

The this compound Lipid: Structure and Properties

This compound, chemically named Di((Z)-non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate, is an ionizable cationic lipidoid.[3]

-

CAS Number: 1351586-50-9[3]

-

Molecular Formula: C41H75NO6[3]

-

Molecular Weight: 678.0 g/mol [3]

-

pKa: 6.38[3]

The structure of this compound includes a tertiary amine headgroup that is ionizable, and two long alkyl chains that form the hydrophobic tail. The key feature is the placement of ester bonds within these tails, which are susceptible to enzymatic degradation.

This compound Lipid Nanoparticle (LNP) Formulation

This compound is a key component of a multi-lipid formulation that self-assembles into LNPs to encapsulate siRNA. A typical LNP formulation consists of:

-

Ionizable Lipid: this compound

-

Helper Phospholipid: Distearoylphosphatidylcholine (DSPC)

-

Structural Lipid: Cholesterol

-

PEGylated Lipid: A polyethylene glycol-lipid conjugate (e.g., PEG-DMG) to control particle size and prevent aggregation.[4]

The molar ratios of these components are critical for the stability, size, and in vivo performance of the LNPs.

Table 1: this compound-LNP Formulation Composition

| Component | Molar Ratio |

| This compound | 55 |

| Distearoylphosphatidylcholine (DSPC) | 10 |

| Cholesterol | 32.5 |

| PEG-DMG | 2.5 |

Mechanism of Action: From Injection to Gene Silencing

The delivery of siRNA to the cytoplasm of target cells via this compound-LNPs involves a series of steps, a process facilitated by the specific properties of the ionizable lipid.

Caption: Signaling pathway of this compound-LNP mediated siRNA delivery.

Upon intravenous administration, the PEG-lipid on the surface of the LNP slowly dissociates, allowing for the binding of apolipoprotein E (ApoE) from the bloodstream. This ApoE-coated LNP is then recognized by the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to receptor-mediated endocytosis. Inside the cell, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops. The ionizable headgroup of this compound becomes protonated in this acidic environment, leading to a net positive charge on the LNP. This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated siRNA to escape into the cytoplasm. Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then seeks out and cleaves the target messenger RNA (mRNA), leading to gene silencing.[5]

Preclinical Efficacy of this compound-LNPs

The in vivo efficacy of this compound-LNPs has been primarily evaluated using a mouse model of Factor VII (FVII) gene silencing. FVII is a blood coagulation factor produced in the liver, and its serum levels can be easily measured to quantify gene silencing activity.

Table 2: In Vivo Efficacy of this compound-LNP in Mice

| Dose (mg/kg siRNA) | Mean FVII Silencing (%) |

| 0.01 | ~75% |

| 0.03 | >90% |

| 0.1 | >95% |

| [Data from Maier et al., Mol Ther, 2013][2] |

This compound-LNPs demonstrated potent, dose-dependent silencing of FVII in mice.[2] Similar high levels of efficacy were also observed in rats.[2]

Table 3: In Vivo Efficacy of this compound-LNP in Non-Human Primates (NHPs)

| Dose (mg/kg siRNA) | Mean TTR mRNA Silencing (%) |

| 0.3 | ~70% |

| [Data from Maier et al., Mol Ther, 2013] |

In a more translationally relevant model, this compound-LNPs were shown to effectively silence transthyretin (TTR) mRNA in non-human primates after a single intravenous administration.

Pharmacokinetics and Biodegradability

A key advantage of this compound is its rapid elimination from the body. Pharmacokinetic studies in mice demonstrated a plasma half-life of less than 30 minutes.[2]

Table 4: this compound Elimination Profile in Rats (Single IV Dose)

| Time Post-Dose | Cumulative Excretion (% of Injected Dose) |

| 0-12h | ~30% (Urine) |

| 12-24h | ~40% (Feces) |

| 72h | ~100% (Total) |

| [Data from Maier et al., Mol Ther, 2013][2] |

The rapid clearance of this compound is attributed to its breakdown by esterases into smaller, water-soluble metabolites that are readily excreted in the urine and feces.[2] Nearly the entire injected dose of this compound was eliminated within 72 hours.[2]

Safety and Tolerability

The biodegradability of this compound contributes to a significantly improved safety profile. In rat toxicology studies, this compound-LNPs were well-tolerated at doses up to 10 mg/kg, which is 100- to 1,000-fold higher than the efficacious doses.[1] This demonstrates a substantial therapeutic index.

Experimental Protocols

LNP Formulation Protocol

Caption: LNP formulation experimental workflow.

-

Preparation of Lipid Stock Solution: The four lipid components (this compound, DSPC, cholesterol, and PEG-DMG) are solubilized in ethanol at the desired molar ratios.

-

Preparation of siRNA Solution: The siRNA is dissolved in a low pH buffer, typically a 10 mmol/L citrate buffer at pH 4.

-

LNP Formation: The lipid-ethanol solution is rapidly mixed with the siRNA-aqueous buffer solution. This can be achieved using various methods, including microfluidic mixing devices, which allow for precise control over the mixing process and result in consistent particle size. The rapid change in solvent polarity causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating the siRNA.

-

Purification and Buffer Exchange: The resulting LNP suspension is then dialyzed against a physiological buffer, such as phosphate-buffered saline (PBS) at pH 7.4. This step removes the ethanol and raises the pH, resulting in a stable, neutral-surfaced LNP formulation ready for in vivo administration.[6]

In Vivo Gene Silencing Study (Mouse Factor VII Model)

-

Animal Model: Male C57BL/6 mice (typically 6-8 weeks old) are used.

-

LNP Administration: this compound-LNPs encapsulating FVII-targeting siRNA are diluted in sterile PBS and administered to the mice via a single tail vein injection. Doses typically range from 0.01 to 0.1 mg of siRNA per kg of body weight. A control group receives PBS or LNPs encapsulating a non-targeting control siRNA.

-

Sample Collection: At a predetermined time point after administration (e.g., 48 hours), blood is collected from the mice.[1]

-

FVII Activity Assay: The collected blood is processed to obtain serum. The activity of Factor VII in the serum is then measured using a chromogenic assay.

-

Data Analysis: The FVII levels in the treated groups are compared to the levels in the control group to determine the percentage of gene silencing.

Conclusion

The development of the biodegradable ionizable lipid this compound marks a significant advancement in the field of RNA therapeutics. By integrating biodegradability into a potent ionizable lipid structure, this compound addresses the key challenge of tolerability that has hindered the clinical progression of earlier LNP formulations. The robust preclinical data, demonstrating high efficacy and a wide therapeutic window, underscore the potential of this compound and similar biodegradable lipids for the development of safe and effective RNA-based medicines. This technical overview provides a foundation for researchers and drug developers working to harness the power of RNAi for a wide range of therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. liposomes.ca [liposomes.ca]

- 3. caymanchem.com [caymanchem.com]

- 4. On the role of helper lipids in lipid nanoparticle formulations of siRNA - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

L319: A Technical Guide to its Biodegradability Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biodegradability pathway of L319, a novel ionizable lipid developed for the systemic delivery of RNAi therapeutics via lipid nanoparticles (LNPs). This compound, also known as O-8670, is chemically defined as 9-[4-(dimethylamino)-1-oxobutoxy]-heptadecanedioic acid, 1,17-di-(2Z)-2-nonen-1-yl ester. Its unique biodegradable nature is a key design feature aimed at enhancing biocompatibility and facilitating rapid elimination from the body, thereby improving the safety profile of LNP-based therapies.

Core Biodegradability Pathway

The biodegradability of this compound is primarily attributed to the presence of ester bonds in its structure. These ester linkages are susceptible to hydrolysis by endogenous esterase enzymes, which are ubiquitous in the body. The central hypothesis behind the design of this compound is that the cleavage of its ester bonds will result in the formation of more polar, hydrophilic metabolites that can be readily cleared and excreted.[1]

The proposed metabolic breakdown of this compound occurs in a step-wise manner. The initial and most critical step is the enzymatic hydrolysis of the two ester linkages connecting the fatty acid tails to the heptadecanedioic acid backbone. This cleavage results in the release of the two (Z)-non-2-en-1-ol lipid tails and the formation of a more polar di-acid metabolite from the core structure. A secondary hydrolysis event can then cleave the ester bond linking the dimethylaminobutanoyl headgroup, leading to further breakdown products.

The polar nature of the resulting primary metabolites is predicted to facilitate their rapid excretion from the body, a key feature that contributes to the improved tolerability of this compound-containing LNPs.[1]

Quantitative Data on this compound Elimination

Studies in preclinical models have demonstrated the rapid elimination of this compound from plasma and tissues. The pharmacokinetic profile of this compound is characterized by a fast clearance rate, which is a direct consequence of its biodegradability.

| Parameter | Value | Species | Reference |

| Urinary Excretion (first 12 hours) | 30% of injected dose | Rat | [2] |

| Fecal Excretion (12-24 hours) | 40% of injected dose | Rat | [2] |

| Cellular Clearance (in vitro) | >8-fold decrease in 24 hours | HeLa Cells | [2] |

Experimental Protocols

The following are summaries of key experimental protocols used to assess the biodegradability and elimination of this compound.

In Vitro Cellular Clearance Assay

Objective: To visualize the intracellular clearance of this compound from endosomal compartments.

Methodology:

-

HeLa cells are co-stained with LysoTracker Red to label late endosomes and lysosomes.

-

Lipid nanoparticles containing BODIPY-labeled this compound (this compound-BOD) are added to the cell culture at a concentration of 20 nmol/l.

-

The cells are incubated for 5 hours to allow for the uptake of the LNPs.

-

Following the 5-hour incubation, the cells are washed to remove any extracellular LNPs.

-

The cells are then incubated for an additional 24 hours in fresh media.

-

Fluorescence microscopy is used to visualize the localization and intensity of the BODIPY signal at the 5-hour and 24-hour time points. A decrease in the vesicular fluorescent signal indicates cellular clearance or degradation of the labeled lipid.[2]

In Vivo Elimination Study in Rats

Objective: To quantify the excretion of this compound and its metabolites in vivo.

Methodology:

-

Male Sprague-Dawley rats are administered a single intravenous bolus injection of LNP encapsulating a luciferase-targeting siRNA, with the LNP containing radiolabeled this compound.

-

The administered dose is typically between 1 and 10 mg/kg.

-

Urine and feces are collected at various time intervals (e.g., 0-12 hours, 12-24 hours, etc.) up to 72 hours post-dose.

-

The amount of radioactivity in the collected urine and feces is quantified using appropriate methods (e.g., scintillation counting).

-

The percentage of the injected dose excreted via each route is calculated to determine the rate and extent of elimination.[1][2]

Conclusion

The biodegradable properties of this compound represent a significant advancement in the development of safer lipid nanoparticles for RNAi therapeutics. The incorporation of ester functionalities allows for the predictable and rapid breakdown of the lipid into more hydrophilic metabolites, which are efficiently eliminated from the body. This intrinsic biodegradability contributes to an improved safety profile, making this compound a promising component for the next generation of gene delivery systems. Further research may focus on identifying the specific esterase enzymes responsible for this compound metabolism and fully characterizing the complete profile of its metabolic byproducts.

References

L319 lipid for mRNA delivery systems

An In-depth Technical Guide to the L319 Lipid for mRNA Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and vaccines represents a paradigm shift in modern medicine, with lipid nanoparticles (LNPs) emerging as the most clinically advanced and effective delivery vehicle. The efficacy and safety of these LNPs are critically dependent on their composition, particularly the ionizable cationic lipid, which is instrumental in encapsulating the mRNA payload and facilitating its release into the cytoplasm. This compound is a novel, biodegradable ionizable lipid that has demonstrated significant promise for the systemic delivery of RNA therapeutics. Developed as a biodegradable derivative of the widely used DLin-MC3-DMA, this compound offers improved delivery efficacy and a rapid elimination profile, addressing key challenges in the development of safe and effective nucleic acid therapies.

This technical guide provides a comprehensive overview of the this compound lipid, covering its physicochemical properties, formulation into LNPs, mechanism of action, and performance characteristics. It is intended to serve as a core resource for researchers and drug development professionals working to harness the potential of LNP technology for mRNA delivery.

This compound: Physicochemical Properties

This compound, also known as O-8670, is an ionizable amino lipid specifically designed for biodegradability and efficient nucleic acid delivery. Its structure incorporates ester linkages that are susceptible to hydrolysis within the body, leading to rapid metabolism and clearance, which can contribute to a wider safety margin. A key feature of this compound is its pKa of 6.38, which is in the optimal range for ionizable lipids. This pKa value ensures that the lipid remains largely neutral at physiological pH (∼7.4), minimizing toxicity, while becoming positively charged in the acidic environment of the endosome, which is crucial for endosomal escape.

| Property | Value | References |

| Synonyms | O-8670, RV-92, Lipid 319 | |

| CAS Number | 1351586-50-9 | |

| Chemical Formula | C41H75NO6 | |

| Molecular Weight | 678.05 g/mol | |

| pKa | 6.38 | |

| Classification | Ionizable, Biodegradable Cationic Lipid | |

| Appearance | Liquid | |

| Solubility | Soluble in Ethanol, DMSO, DCM, DMF, Hexane, THF |

This compound Lipid Nanoparticle (LNP) Formulation

This compound is a core component in a multi-lipid formulation that self-assembles with mRNA into LNPs. A standard LNP composition consists of four key components, each serving a distinct function.

-

Ionizable Lipid (this compound): Typically comprising 35-50 mol% of the total lipid content, this compound complexes with the negatively charged mRNA during formulation at an acidic pH and facilitates endosomal release.

-

Phospholipid (Helper Lipid): Often 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), this lipid aids in the structural stability of the nanoparticle.

-

Cholesterol: As a structural "helper" lipid, cholesterol fills gaps between the other lipids, enhancing particle stability and rigidity.

-

PEG-Lipid: A polyethylene glycol-conjugated lipid is included in small amounts (e.g., 1-2 mol%) to control particle size during formation and provide a hydrophilic shield that reduces aggregation and prevents opsonization, thereby extending circulation time.

The formulation process typically involves the rapid mixing of an ethanolic solution containing the lipid mixture with an aqueous solution of mRNA buffered at an acidic pH (e.g., pH 4). This process, often performed using a microfluidic device, causes a rapid increase in polarity that drives the self-assembly of the LNP core, with the positively charged this compound encapsulating the negatively charged mRNA.

Mechanism of LNP-Mediated mRNA Delivery

The delivery of mRNA to the cytoplasm is a multi-step process orchestrated by the physicochemical properties of the LNP components, with this compound playing a central role.

Caption: General mechanism of this compound-LNP mediated mRNA delivery.

-

Cellular Uptake: LNPs circulate in the bloodstream and are taken up by target cells through endocytosis. Apolipoprotein E (ApoE) can adsorb to the LNP surface, mediating uptake in hepatocytes via the low-density lipoprotein receptor (LDLR).

-

Endosomal Acidification & this compound Protonation: Once inside the cell, the LNP is trafficked into an endosome. The endosome's internal environment is acidic (pH 5.0-6.5). This acidic environment causes the tertiary amine headgroup of the this compound lipid to become protonated, shifting its net charge from neutral to positive.

-

Endosomal Escape: The now positively charged this compound-LNP interacts with the negatively charged (anionic) lipids of the endosomal membrane. This electrostatic interaction is believed to disrupt the membrane, potentially by inducing a non-bilayer lipid phase (such as an inverted hexagonal phase), which facilitates the release of the mRNA payload from the endosome into the cytoplasm.

-

Translation: In the cytoplasm, the mRNA is translated by ribosomes into the desired therapeutic protein. The lipid components of the LNP are metabolized through cellular pathways. This compound's ester bonds are designed to be hydrolyzed, leading to its degradation and clearance.

Recent studies also suggest that the ionizable lipid component of LNPs can stimulate innate immune pathways, such as through Toll-like receptor 4 (TLR4), contributing to the adjuvant effect observed with mRNA vaccines.

Performance and Biodistribution

This compound has been evaluated for the delivery of both siRNA and mRNA, demonstrating potent in vivo activity.

-

Gene Silencing: In preclinical studies, this compound-LNPs were used to deliver siRNA targeting Factor VII (FVII), a liver-expressed protein. Administration in mice resulted in a significant reduction of serum FVII levels, demonstrating effective delivery to hepatocytes and potent gene silencing activity.

-

Vaccine Delivery: A synergistic LNP formulation containing this compound and another ionizable lipid, cKK-E12, was used to deliver an mRNA vaccine for the varicella-zoster virus (VZV). This formulation induced potent immune responses in mice and protected guinea pigs from viral challenges.

-

Biodistribution: The route of administration significantly impacts the biodistribution of this compound-LNPs. Intravenous injection typically leads to accumulation in the liver. However, a hybrid LNP formulation combining this compound and a fluorinated analogue (F-L319) showed targeted mRNA expression in the spleen. Other routes, such as intramuscular or subcutaneous injection, result in localized protein expression at the injection site.

-

Elimination: this compound is designed for rapid elimination. Studies in rats showed that after a single intravenous injection, approximately 30% of the dose was excreted in the urine within 12 hours, and 40% was found in the feces within 24 hours. The entire dose was nearly eliminated within 72 hours, highlighting its biodegradable nature.

Experimental Protocols

This compound-LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for producing this compound-LNPs using a microfluidic mixing device.

Caption: Workflow for this compound-LNP formulation and characterization.

-

Reagent Preparation:

-

Prepare a stock solution of the lipids (this compound, DSPC, Cholesterol, PEG-lipid) in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare a stock solution of the mRNA in a low pH buffer (e.g., 100 mM citrate buffer, pH 4.0).

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

-

Place the syringes onto a syringe pump connected to a microfluidic mixing chip.

-

Pump the two solutions through the chip at a defined total flow rate (TFR) and flow rate ratio (FRR, aqueous:ethanolic, e.g., 3:1). The rapid, controlled mixing induces LNP self-assembly.

-

-

Purification and Buffer Exchange:

-

The resulting LNP suspension is diluted and purified to remove residual ethanol and non-encapsulated mRNA.

-

This is typically achieved by dialysis or tangential flow filtration (TFF) against a physiological buffer like phosphate-buffered saline (PBS), pH 7.4.

-

-

Sterile Filtration:

-

The purified LNP solution is passed through a 0.22 µm sterile filter.

-

LNP Characterization

-

Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). This compound-LNPs typically exhibit a Z-average diameter of 70-110 nm with a PDI < 0.2, indicating a monodisperse population.

-

mRNA Encapsulation Efficiency: Determined using a fluorescent dye assay, such as the RiboGreen assay. The fluorescence is measured before and after lysing the LNPs with a surfactant (e.g., Triton X-100). Encapsulation efficiency is typically >90%.

-

Zeta Potential: Measured via electrophoretic light scattering to determine the surface charge of the LNPs at physiological pH.

In Vitro mRNA Transfection Assay

-

Cell Culture: Seed a relevant cell line (e.g., HEK293, HeLa) in a 96-well plate at a suitable density (e.g., 1.2 x 10^4 cells/well) and incubate overnight.

-

Transfection: Dilute the this compound-LNPs encapsulating a reporter mRNA (e.g., Firefly luciferase) in cell culture medium and add to the cells at various doses (e.g., 25-200 ng of mRNA per well).

-

Incubation: Incubate the cells for a set period (e.g., 24 hours) to allow for LNP uptake and protein expression.

-

Luciferase Assay: Add a luciferase substrate (e.g., ONE-Glo™) to the wells and measure the resulting luminescence using a plate reader. The light output is proportional to the amount of translated luciferase protein.

In Vivo Biodistribution Study

-

Animal Model: Use a suitable animal model, such as C57BL/6 mice.

-

Administration: Administer this compound-LNPs encapsulating a reporter mRNA (e.g., luciferase) via the desired route (e.g., tail vein injection for systemic delivery).

-

In Vivo Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice, inject a luciferin substrate, and image the bioluminescence using an in vivo imaging system (IVIS). This provides a qualitative and semi-quantitative assessment of where protein expression is occurring.

-

Ex Vivo Analysis: After the final imaging time point, euthanize the animals and harvest key organs (liver, spleen, lungs, heart, kidneys). The organs can be imaged ex vivo to confirm the site of expression or homogenized to quantify luciferase protein levels via a standard luciferase assay.

Conclusion

The this compound lipid represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its combination of a favorable pKa for efficient endosomal escape and biodegradable ester linkers for rapid elimination provides a strong foundation for developing potent and well-tolerated LNP-based therapeutics. The ability to formulate this compound into stable nanoparticles capable of delivering mRNA both systemically and to specific tissues highlights its versatility. As research continues to refine LNP formulations and explore new therapeutic applications, this compound and its derivatives are poised to be key enabling technologies in the future of mRNA medicine.

L319 vs. Other Ionizable Lipids: A Technical Guide to the Core of mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ionizable lipid L319 and its comparison with other prominent ionizable lipids used in the formulation of lipid nanoparticles (LNPs) for mRNA delivery. This document focuses on the core physicochemical properties, in vivo potency, and underlying experimental methodologies critical for the rational design of next-generation gene delivery vehicles.

Introduction to Ionizable Lipids in LNP Technology

Ionizable lipids are the cornerstone of modern mRNA-based therapeutics and vaccines. Their unique pH-dependent charge is fundamental to the successful encapsulation of negatively charged mRNA and its subsequent release into the cytoplasm of target cells. At an acidic pH during formulation, these lipids are positively charged, facilitating complexation with mRNA. Upon entering the bloodstream, at physiological pH, they become neutral, reducing toxicity. Once endocytosed into the acidic environment of the endosome, they regain their positive charge, promoting endosomal escape and the release of the mRNA payload.

This compound is a novel, biodegradable ionizable lipid that has demonstrated significant promise for the delivery of RNA therapeutics.[1][2] It is a derivative of the well-known DLin-MC3-DMA, engineered with ester linkages in its lipid tails to facilitate rapid elimination from the body, thereby improving its safety profile.[3][4] This guide will delve into the specifics of this compound and compare its performance characteristics against other clinically relevant ionizable lipids, namely DLin-MC3-DMA, ALC-0315, and SM-102.

Comparative Data of Key Ionizable Lipids

The following tables summarize the key physicochemical and in vivo performance parameters of this compound in comparison to DLin-MC3-DMA, ALC-0315, and SM-102. It is important to note that the data presented is compiled from various studies and may not be directly comparable due to differing experimental conditions, payloads (siRNA vs. mRNA), and animal models.

Table 1: Physicochemical Properties of Ionizable Lipids and their LNP Formulations

| Ionizable Lipid | pKa | LNP Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |

| This compound | 6.38[1][5] | ~60[3] | Not explicitly stated, but LNPs were uniform[3] | >90[3] |

| DLin-MC3-DMA | 6.44[6] | ~70-90 | <0.2 | >90 |

| ALC-0315 | ~6.1 | 90.2 ± 7.8[7] | <0.2[8] | >95[7] |

| SM-102 | ~6.7 | 75.5 ± 0.4[7] | <0.2[8] | >95[7] |

Table 2: In Vivo Potency of LNP Formulations

| Ionizable Lipid | Payload | Animal Model | Dosage | Endpoint | Results |

| This compound | Factor VII siRNA[3] | Mice[3] | 0.01 mg/kg[3] | Factor VII protein knockdown[3] | ~75% silencing[3] |

| DLin-MC3-DMA | Factor VII siRNA | Mice | 0.03 mg/kg | Factor VII protein knockdown | ED50 = 0.03 mg/kg[6] |

| ALC-0315 | Fluc mRNA[7] | Mice[7] | 1 µg[7] | Luciferase Expression[7] | Lower than SM-102[7] |

| SM-102 | Fluc mRNA[7] | Mice[7] | 1 µg[7] | Luciferase Expression[7] | ~60% higher than ALC-0315[7] |

Experimental Protocols

This section outlines representative methodologies for the formulation and characterization of this compound-LNPs, based on established protocols for similar ionizable lipids.

This compound-LNP Formulation via Microfluidic Mixing

Lipid nanoparticles encapsulating mRNA are typically formulated using a rapid microfluidic mixing technique.

-

Preparation of Lipid Stock Solution: this compound, a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

Preparation of mRNA Aqueous Solution: The mRNA payload is diluted in an acidic buffer (e.g., 25 mM acetate buffer, pH 4.0).

-

Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., a staggered herringbone micromixer) at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of the LNPs.

-

Dialysis and Concentration: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. The LNPs can then be concentrated using spin cartridges.

Characterization of this compound-LNPs

-

Particle Size and Polydispersity Index (PDI): The size distribution and PDI of the LNPs are determined by Dynamic Light Scattering (DLS).

-

Encapsulation Efficiency: The percentage of mRNA encapsulated within the LNPs is quantified using a fluorescent dye-binding assay (e.g., RiboGreen assay). The fluorescence of the sample is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100).

-

Cryo-Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM is used to visualize the morphology and lamellarity of the LNPs.

-

pKa Determination: The apparent pKa of the ionizable lipid within the LNP formulation is determined using a TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) binding assay.

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate critical workflows and mechanisms related to this compound and ionizable lipid LNP technology.

Caption: LNP Formulation and Characterization Workflow.

Caption: Mechanism of Endosomal Escape for Ionizable Lipids.

Caption: Proposed Biodegradation Pathway of this compound.

Conclusion

This compound presents a compelling option in the landscape of ionizable lipids for RNA delivery. Its key advantages lie in its biodegradability, leading to a rapid elimination profile and potentially enhanced safety for therapeutic applications requiring repeat dosing. While direct, side-by-side comparisons with the latest generation of ionizable lipids like ALC-0315 and SM-102 under identical conditions are limited, the available data suggests that this compound is a highly potent and efficient delivery vehicle. The continued exploration of structure-activity relationships, as exemplified by the design of this compound, will be crucial in advancing the field of mRNA therapeutics. This guide provides a foundational understanding of this compound's characteristics and the methodologies required for its evaluation, serving as a valuable resource for researchers and developers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA carg… [ouci.dntb.gov.ua]

- 6. scispace.com [scispace.com]

- 7. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells [mdpi.com]

The Safety Profile of L319: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction